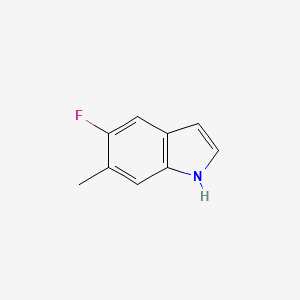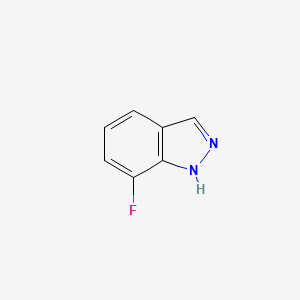
Ac-Ile-Glu-Thr-Asp-AMC
描述
Ac-Ile-Glu-Thr-Asp-AMC is a fluorogenic substrate for Caspase 8 and Granzyme B . Caspase 8 is a cysteine protease involved in apoptosis induced by Fas and other stimuli . Granzyme B is a serine protease found in cytotoxic T-cells and NK cells .
Molecular Structure Analysis
The molecular formula of Ac-Ile-Glu-Thr-Asp-AMC is C31H41N5O12 . The molecule contains a total of 90 bonds, including 49 non-H bonds, 15 multiple bonds, 17 rotatable bonds, 9 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 carboxylic acids (aliphatic), 1 ester (aliphatic), 5 secondary amides (aliphatic), 3 hydroxyl groups, and 1 secondary alcohol .
Physical And Chemical Properties Analysis
The molecular weight of Ac-Ile-Glu-Thr-Asp-AMC is 675.7 g/mol . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is -0.7 .
科学研究应用
Caspase Activity Assays
Ac-IETD-AMC is commonly used in caspase activity assays to measure the activity of caspase enzymes, which play a crucial role in apoptosis, or programmed cell death. For instance, it has been used in studies investigating the killing of Mycobacterium tuberculosis in macrophages .
Fluorescent Caspase-8 Substrate
As a fluorogenic substrate for caspase-8 and granzyme B, Ac-IETD-AMC is utilized to monitor enzyme activity by releasing a fluorescent signal upon cleavage. This application is essential in research focusing on cell apoptosis and immune responses .
Apoptosis Induction Studies
In research exploring the induction of apoptosis in cancer cells, Ac-IETD-AMC has been used to assess the activation of caspase enzymes by various compounds, such as ruthenium complexes in hepatocellular carcinoma cells .
High Pressure Induced Apoptosis
Ac-IETD-AMC has applications in studying high pressure-induced apoptosis, where it helps in understanding the activation of intrinsic and extrinsic pathways that lead to cell death under extreme physical conditions .
作用机制
Target of Action
Ac-Ile-Glu-Thr-Asp-AMC, also known as Ac-IETD-AMC, is a fluorogenic substrate primarily targeted towards caspase-8 and granzyme B . Caspases are an evolutionarily conserved family of cysteine-dependent proteases that play essential roles in various vital cellular processes, including apoptosis, proliferation, differentiation, and inflammatory response .
Mode of Action
The interaction of Ac-Ile-Glu-Thr-Asp-AMC with its targets involves the hydrolysis of the substrate by caspase-8, which generates a highly fluorescent product, 7-amido-4-methylcoumarin (AMC) . This fluorescence can be monitored and used to measure the activity of caspase-8 in biological samples .
Biochemical Pathways
The action of Ac-Ile-Glu-Thr-Asp-AMC is closely tied to the apoptosis pathway. Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis. Caspases, the primary targets of Ac-Ile-Glu-Thr-Asp-AMC, play a central role in the execution of apoptosis . The activation of caspase-8, in particular, is a critical step in the extrinsic apoptosis pathway .
Pharmacokinetics
The pharmacokinetic properties of Ac-Ile-Glu-Thr-Asp-AMC are crucial for its function as a research tool. It is soluble in DMSO and should be diluted with a buffer at pH 7.5 for use . The compound’s molecular weight is 675.68 , which may influence its distribution and elimination in biological systems.
Result of Action
The hydrolysis of Ac-Ile-Glu-Thr-Asp-AMC by caspase-8 results in the generation of the highly fluorescent 7-amido-4-methylcoumarin (AMC) . This fluorescence can be detected and quantified, providing a measure of caspase-8 activity in the sample. Therefore, the use of Ac-Ile-Glu-Thr-Asp-AMC can help in studying the role of caspase-8 in apoptosis and potentially in various diseases where apoptosis is dysregulated .
属性
IUPAC Name |
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O12/c1-6-14(2)26(32-17(5)38)30(46)34-20(9-10-23(39)40)28(44)36-27(16(4)37)31(47)35-21(13-24(41)42)29(45)33-18-7-8-19-15(3)11-25(43)48-22(19)12-18/h7-8,11-12,14,16,20-21,26-27,37H,6,9-10,13H2,1-5H3,(H,32,38)(H,33,45)(H,34,46)(H,35,47)(H,36,44)(H,39,40)(H,41,42)/t14-,16+,20-,21-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTCBVQZQSFKHQ-HGZCCCDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Ile-Glu-Thr-Asp-AMC | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Ac-Ile-Glu-Thr-Asp-AMC in studying apoptosis induced by ω-3 polyunsaturated fatty acids?
A: Ac-Ile-Glu-Thr-Asp-AMC is a substrate that becomes fluorescent upon cleavage by active caspase-8. In the provided research, this property was used to assess the activity of caspase-8 in HL-60 cells treated with ω-3 polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) [, ]. Increased fluorescence indicated higher caspase-8 activity, suggesting its involvement in the apoptotic pathway triggered by ω-3 PUFAs.
Q2: How does Ac-Ile-Glu-Thr-Asp-AMC help confirm the role of caspase-8 in ω-3 PUFA-induced apoptosis?
A: Researchers used Ac-IETD-CHO, a specific inhibitor of caspase-8, alongside Ac-Ile-Glu-Thr-Asp-AMC to confirm the role of caspase-8 in the observed apoptosis []. When HL-60 cells were co-cultured with ω-3 PUFAs and Ac-IETD-CHO, the fluorescence signal from Ac-Ile-Glu-Thr-Asp-AMC decreased, indicating reduced caspase-8 activity. This reduction in activity correlated with a decrease in apoptosis, confirming caspase-8 as a key player in the apoptotic pathway activated by ω-3 PUFAs.
Q3: What are the implications of understanding the role of caspases in apoptosis for cancer research?
A: The research highlights the potential of ω-3 PUFAs and transmembrane TNFα as anti-cancer agents, as they were shown to induce apoptosis in HL-60 cells [, ]. Understanding the role of caspases, particularly caspase-8, in this process opens avenues for developing targeted therapies. By manipulating caspase activity, researchers could potentially enhance the sensitivity of cancer cells to treatments or develop new therapeutic strategies altogether.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






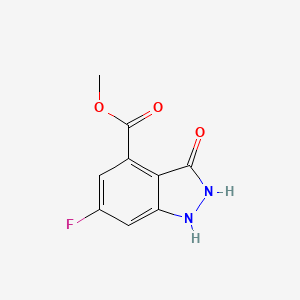
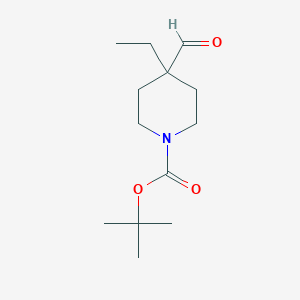

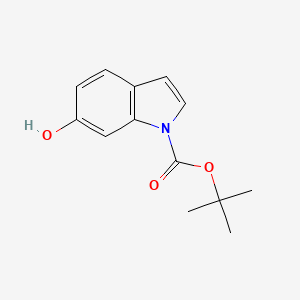
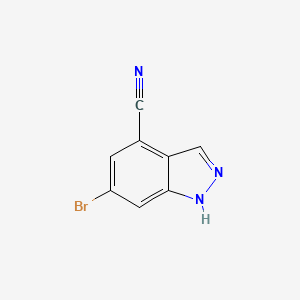

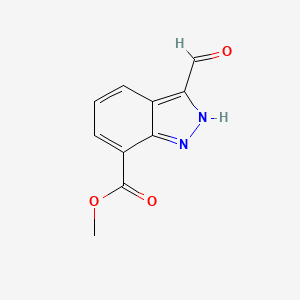
![2-Bromo-6-(tert-butyl)benzo[d]thiazole](/img/structure/B1343706.png)
